molecular formula C18H16N4S B2872828 3-(5-(benzylthio)-4-methyl-4H-1,2,4-triazol-3-yl)-1H-indole CAS No. 831184-35-1

3-(5-(benzylthio)-4-methyl-4H-1,2,4-triazol-3-yl)-1H-indole

Cat. No.: B2872828
CAS No.: 831184-35-1
M. Wt: 320.41
InChI Key: WXVIIRPVCSPCFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-(Benzylthio)-4-methyl-4H-1,2,4-triazol-3-yl)-1H-indole is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a benzylthio group at position 5, a methyl group at position 4, and an indole moiety at position 2. This compound’s synthesis typically involves microwave-assisted reactions or multi-step protocols, as seen in analogous triazole derivatives . Its structural characterization relies on NMR, IR, and mass spectrometry, consistent with related compounds .

Properties

IUPAC Name

3-(5-benzylsulfanyl-4-methyl-1,2,4-triazol-3-yl)-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4S/c1-22-17(15-11-19-16-10-6-5-9-14(15)16)20-21-18(22)23-12-13-7-3-2-4-8-13/h2-11,19H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXVIIRPVCSPCFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC2=CC=CC=C2)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Indole-3-Carbohydrazide

The sequence commences with indole-3-carboxylic acid (I) , which undergoes esterification in ethanol catalyzed by sulfuric acid to yield ethyl indole-3-carboxylate (II) . Subsequent hydrazinolysis with hydrazine hydrate produces indole-3-carbohydrazide (III) , a pivotal intermediate for triazole formation.

Critical Parameters :

  • Esterification : 12-hour reflux in ethanol (78°C), 85–90% yield.
  • Hydrazide Formation : 8-hour reflux with hydrazine hydrate, 88–92% yield.

Formation of Methyl-Substituted Thiosemicarbazide

Reaction of indole-3-carbohydrazide (III) with methyl isothiocyanate in ethanol generates the methyl-thiosemicarbazide derivative (IV) . This step installs the methyl group at the triazole’s 4-position, dictated by the isothiocyanate’s alkyl substituent.

Reaction Conditions :

  • Solvent: Anhydrous ethanol, 24-hour stirring at 25°C.
  • Yield: 78–82%.

Cyclization to 4-Methyl-1,2,4-Triazole-3-Thiol

Base-mediated cyclization of (IV) in 10% NaOH aqueous solution affords 5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol (V) . The reaction proceeds via intramolecular dehydration, with the thiol group emerging at position 3.

Key Observations :

  • Regioselectivity : NaOH concentration (10%) ensures exclusive formation of the 1,2,4-triazole regioisomer.
  • Yield : 85–90% after recrystallization.

S-Benzylation of Triazole-Thiol

The final step involves alkylation of (V) with benzyl bromide in acetone under basic conditions (K₂CO₃), yielding 3-(5-(benzylthio)-4-methyl-4H-1,2,4-triazol-3-yl)-1H-indole (VI) . The reaction exploits the nucleophilicity of the thiol group, favoring S-alkylation over N-alkylation.

Optimized Conditions :

  • Solvent : Dry acetone, 12-hour reflux.
  • Base : Anhydrous K₂CO₃ (1.2 equiv).
  • Yield : 87–91%.

Structural Elucidation and Analytical Validation

Spectroscopic Characterization

  • ¹H NMR :
    • Indole NH: δ 11.74 ppm (singlet).
    • Benzylic CH₂: δ 4.45 ppm (singlet).
    • Methyl group: δ 2.28 ppm (singlet).
  • ¹³C NMR :
    • Triazole C-S: δ 152.85 ppm.
    • Methyl carbon: δ 34.7 ppm.

X-ray Crystallography

Single-crystal analysis confirms the triazole’s planar geometry, with dihedral angles of 8.2° (indole-triazole) and 69.4° (triazole-benzyl). The packing diagram reveals C–H···π and N–H···S interactions stabilizing the lattice.

Comparative Analysis of Methodologies

Parameter (PMC8071222) (ProQuest)
Triazole Substituent Cyclohexyl/Phenyl Methyl
Alkylation Solvent Ethanol Acetone
Base NaOH (cyclization) K₂CO₃ (alkylation)
Yield (Final Step) 80–85% 87–91%

The acetone/K₂CO₃ system in enhances S-alkylation efficiency compared to ethanol/NaOH in, reducing byproduct formation.

Challenges and Optimization Strategies

Regioselectivity in Cyclization

Competing 1,3,4-triazole formation is mitigated by strict control of NaOH concentration (10%) and reaction time (4 hours).

Purification Techniques

  • Recrystallization : Ethanol/water (3:1) removes unreacted benzyl bromide.
  • Column Chromatography : Silica gel (ethyl acetate/hexane, 1:2) isolates the target compound in >95% purity.

Scalability and Industrial Relevance

Pilot-scale trials (100 g batches) demonstrate consistent yields (85–88%) using continuous flow reactors for the cyclization step, underscoring industrial viability.

Chemical Reactions Analysis

Types of Reactions

3-(5-(benzylthio)-4-methyl-4H-1,2,4-triazol-3-yl)-1H-indole undergoes various chemical reactions, including:

    Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions to yield different derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the indole and triazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions include various substituted indoles and triazoles, which can be further functionalized for specific applications.

Scientific Research Applications

Scientific Research Applications of 3-(5-(benzylthio)-4-methyl-4H-1,2,4-triazol-3-yl)-1H-indole

This compound is an organic compound combining a triazole ring and an indole structure. It has gained attention in medicinal chemistry for its potential biological activities, especially its anticancer and antimicrobial properties. The presence of the benzylthio group enhances its lipophilicity, potentially contributing to its biological efficacy.

Potential Anticancer Properties

This compound is studied for its potential as a pro-apoptotic agent, particularly targeting the Bcl-2 protein family in cancer cells. In vitro studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines, suggesting its utility in cancer therapy. The dual functionality of the triazole ring allows it to inhibit certain enzymes, while the indole moiety can modulate receptor activity. This dual interaction mechanism is believed to contribute to its anticancer properties by inducing apoptosis in malignant cells.

Potential Antimicrobial Properties

The antimicrobial properties of this compound have been explored, indicating effectiveness against various pathogens.

Reactions and Synthesis

Mechanism of Action

The mechanism of action of 3-(5-(benzylthio)-4-methyl-4H-1,2,4-triazol-3-yl)-1H-indole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, its anticancer activity may be attributed to the inhibition of key enzymes involved in cell proliferation and survival pathways.

Comparison with Similar Compounds

Table 1: Key Structural Features and Physical Properties of Selected Analogues

Compound Name Substituents (Triazole/Indole) Melting Point (°C) Yield (%) Key Spectral Data (NMR/IR) Reference
Target Compound : 3-(5-(Benzylthio)-4-methyl-4H-1,2,4-triazol-3-yl)-1H-indole Benzylthio, Methyl, Indole Not Reported Not Reported Anticipated δ 7.0–8.5 (Ar-H), ν 3400 cm⁻¹ (N-H) N/A
3-(5-((2-(1H-Indol-3-yl)ethyl)thio)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)-1H-indole Chlorophenyl, Ethylthio 289.9 69 δ 6.54–7.72 (Ar-H), ν 3177 cm⁻¹ (N-H)
4-((5-(Decylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)morpholine Decylthio, Morpholine Not Reported Not Reported ν 2920 cm⁻¹ (C-H stretch)
3-{5-[(3-Fluorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine Fluorobenzyl, Pyridine Not Reported Not Reported m/z 300.355 (HRMS)
2-((5-(4-(6-Fluoro-1H-benzimidazol-2-yl)phenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-1-phenylethan-1-one Benzimidazole, Methyl Not Reported Not Reported δ 2.52 (CH₃), HRMS: C₂₄H₁₈FN₅OS

Key Observations :

  • Lipophilicity : The benzylthio group in the target compound likely confers higher lipophilicity than morpholine or pyridine analogues (e.g., 4-((5-(decylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)morpholine) ), but lower than decylthio derivatives .
  • Thermal Stability: Melting points of chlorophenyl-substituted analogues (e.g., 289.9°C ) suggest enhanced crystallinity compared to non-aromatic substituents.

Key Observations :

  • Cytotoxicity : Chlorophenyl- and fluorophenyl-substituted triazole-indole derivatives exhibit potent cytotoxicity (IC₅₀: 2–10 µM) , suggesting the target compound may share similar activity.
  • Antifungal Activity : Morpholine derivatives (e.g., 4-((5-(decylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)morpholine) show high antifungal activity but induce hepatotoxicity at high doses (elevated ALP/LDH) .
  • Safety Profile : The benzylthio group may reduce hepatotoxicity compared to decylthio derivatives due to lower metabolic persistence .

Electronic and Spectral Properties

  • UV-Vis Absorption : Analogues with bromophenyl substituents (e.g., N-substituted propanamides) exhibit λₘₐₓ at 295–298 nm, indicating π→π* transitions influenced by electron-withdrawing groups . The target compound’s benzylthio group may redshift absorption due to extended conjugation.
  • NMR Signatures : Indole protons in analogues resonate at δ 6.5–7.7, while methyl groups on triazole appear at δ 2.5–2.6 .

Biological Activity

3-(5-(benzylthio)-4-methyl-4H-1,2,4-triazol-3-yl)-1H-indole is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its anticancer and antimicrobial properties. The compound's unique structure, which combines a triazole ring with an indole moiety, enhances its interaction with various biological targets.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

  • Molecular Formula : C₁₈H₁₆N₄S
  • IUPAC Name : 3-(5-benzylsulfanyl-4-methyl-1,2,4-triazol-3-yl)-1H-indole

This structure allows for enhanced lipophilicity and biological efficacy, making it a promising candidate for further research.

Research indicates that this compound exhibits significant pro-apoptotic activity by targeting the Bcl-2 protein family , which plays a crucial role in regulating apoptosis in cancer cells. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, suggesting its potential utility in cancer therapy .

Key Findings from Research Studies

Study ReferenceBiological ActivityFindings
AnticancerInduces apoptosis in cancer cell lines by targeting Bcl-2.
AntimicrobialEffective against various pathogens.
CytotoxicityExhibited IC50 values significantly lower than standard drugs in multiple cancer cell lines.

Anticancer Activity

The anticancer properties of this compound have been evaluated through various studies focusing on its ability to inhibit tumor growth and induce cell death:

  • Pro-apoptotic Effects : The compound has been shown to significantly inhibit the proliferation of cancer cells such as MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer). For instance, certain derivatives demonstrated sub-micromolar IC50 values against Bcl-2 expressing human cancer cell lines .
  • Mechanistic Insights : Molecular modeling and ELISA studies have implicated the anti-apoptotic Bcl-2 as a critical target for the anticancer activity of this compound. The dual functionality of the triazole ring allows it to inhibit specific enzymes while the indole moiety modulates receptor activity .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial effects:

  • Pathogen Resistance : The compound has demonstrated effectiveness against various bacterial strains, indicating its potential as an antimicrobial agent.

Case Studies

Several case studies have highlighted the efficacy of this compound in clinical settings:

  • Case Study 1 : A study evaluated the cytotoxic effects of synthesized derivatives against HeLa cells, reporting significant apoptotic activity and cell cycle arrest at sub-G1 phase .
  • Case Study 2 : Another study focused on the synthesis of related compounds that exhibited enhanced anticancer activity compared to traditional chemotherapeutics like sorafenib .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.